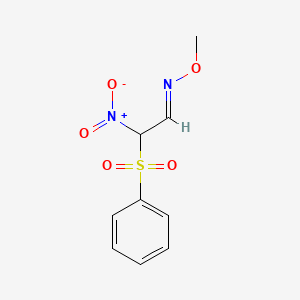![molecular formula C17H15Cl2NO5S B3127131 Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}benzenecarboxylate CAS No. 338400-68-3](/img/structure/B3127131.png)
Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}benzenecarboxylate
Descripción general
Descripción
“Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}benzenecarboxylate” is a chemical compound with the CAS Number: 338391-92-7 . It has a molecular weight of 384.28 . The compound is in liquid form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C17H15Cl2NO3S . The InChI Code for this compound is 1S/C17H15Cl2NO3S/c1-22-17 (21)13-5-3-4-6-16 (13)24-10-15 (20-23-2)12-8-7-11 (18)9-14 (12)19/h3-10,20H,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 384.28 . It is in liquid form . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.Aplicaciones Científicas De Investigación
Herbicide Synthesis
Methyl 2-{[2-(2,4-DCP)-2-(methoxyimino)ethyl]sulfonyl}benzenecarboxylate: serves as a crucial intermediate in the synthesis of the herbicide Sulfentrazone . Sulfentrazone effectively controls annual broad-leaved weeds, grasses, and sedges, particularly those resistant to sulfonylurea herbicides . The compound’s nitration process plays a pivotal role in the production of Sulfentrazone.
Continuous Flow Microreactors
Researchers have developed a continuous nitration process for this compound using microreactors. By optimizing parameters such as molar ratios of mixed acids, reaction temperature, and residence time, they achieved a remarkable 97% yield. Compared to traditional batch reactors, continuous flow microreactors enhance reaction efficiency and yield. The activation energy for the nitration of Methyl 2-{[2-(2,4-DCP)-2-(methoxyimino)ethyl]sulfonyl}benzenecarboxylate was determined to be 40.204 kJ/mol .
Alkylation Reactions
The compound can participate in alkylation reactions. For instance, it reacts with methyl iodide (MeI) under specific conditions to introduce alkyl groups. These reactions are valuable for modifying the compound’s structure and creating derivatives with tailored properties .
1,3,5-Oxadiazine Derivatives
Methyl 2-{[2-(2,4-DCP)-2-(methoxyimino)ethyl]sulfonyl}benzenecarboxylate: can be transformed into 1,3,5-oxadiazine derivatives. Researchers have synthesized a novel member of this series, namely 2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine . These derivatives exhibit interesting spectral characteristics and molecular structures .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard codes associated with it are H302, H312, H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-methoxyiminoethyl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO5S/c1-24-17(21)13-5-3-4-6-16(13)26(22,23)10-15(20-25-2)12-8-7-11(18)9-14(12)19/h3-9H,10H2,1-2H3/b20-15- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDOQQSRHOKFTE-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)CC(=NOC)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)C/C(=N/OC)/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}benzenecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(2-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B3127050.png)
![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide](/img/structure/B3127060.png)



![1-(4-fluorophenyl)-5-methyl-N-[2-(4-methylpiperazino)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3127085.png)
![N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,4-difluorobenzenecarboxamide](/img/structure/B3127103.png)


![N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3127124.png)

![1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone O-methyloxime](/img/structure/B3127134.png)

